![molecular formula C7H5BrClF B1519583 4-Bromo-2-(chloromethyl)-1-fluorobenzene CAS No. 1020992-68-0](/img/structure/B1519583.png)
4-Bromo-2-(chloromethyl)-1-fluorobenzene
Overview
Description
“4-Bromo-2-(chloromethyl)-1-fluorobenzene” is a halogenated benzene derivative. It contains a benzene ring, which is a six-membered ring with alternating double bonds, substituted with bromine, chlorine, and fluorine atoms .
Molecular Structure Analysis
The molecule likely has a planar structure due to the sp2 hybridization of the carbon atoms in the benzene ring. The halogens (bromine, chlorine, and fluorine) are likely to be in the para and ortho positions .Chemical Reactions Analysis
Halogenated benzenes can undergo various reactions, including nucleophilic aromatic substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-(chloromethyl)-1-fluorobenzene” would depend on the nature of the halogen substituents and their positions on the benzene ring. Halogenated benzenes are generally nonpolar, have relatively high boiling points due to their molar mass, and are insoluble in water .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are a class of compounds with interesting physical, chemical, and biological properties . 4-Bromo-2-(chloromethyl)-1-fluorobenzene could potentially be used in the synthesis of these compounds. The presence of fluorine atoms in these compounds can lead to reduced basicity and lower reactivity compared to their chlorinated and brominated analogues .
Development of Imaging Agents
Fluoropyridines, which can be synthesized using 4-Bromo-2-(chloromethyl)-1-fluorobenzene, have potential applications as imaging agents for various biological applications . These compounds can be used in the development of 18 F-substituted pyridines, which are of special interest in the field of medical imaging .
Agricultural Applications
The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products . Compounds like 4-Bromo-2-(chloromethyl)-1-fluorobenzene could potentially be used in the synthesis of fluorine-containing substituents on aryl rings, which have been commercialized as agricultural active ingredients .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The use of 4-Bromo-2-(chloromethyl)-1-fluorobenzene in the synthesis of fluorinated medicinal compounds could potentially contribute to this field .
Infrared Spectroscopy
Compounds like 4-Bromo-2-(chloromethyl)-1-fluorobenzene can be used in infrared (IR) spectroscopy, a common analytical technique for both qualitative and quantitative analysis . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents can be investigated using such compounds .
Antimicrobial and Anticancer Drug Development
Newly synthesized derivatives of compounds like 4-Bromo-2-(chloromethyl)-1-fluorobenzene can potentially be used in the development of antimicrobial and anticancer drugs . These compounds can help combat drug resistance by pathogens and cancerous cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-(chloromethyl)-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXAKUDNMINKEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655714 | |
Record name | 4-Bromo-2-(chloromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(chloromethyl)-1-fluorobenzene | |
CAS RN |
1020992-68-0 | |
Record name | 4-Bromo-2-(chloromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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